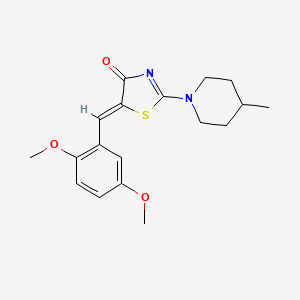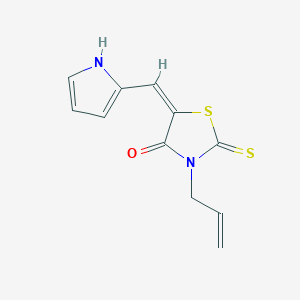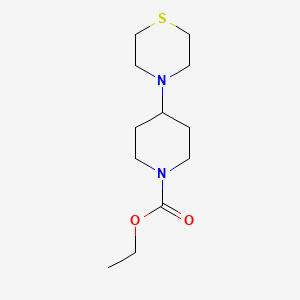![molecular formula C15H13ClN6 B5196135 5-(4-chlorophenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5196135.png)
5-(4-chlorophenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes and receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorophenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine has various biochemical and physiological effects. These include anti-inflammatory, anti-cancer, and neuroprotective effects. The compound has also been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-chlorophenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine in lab experiments include its potential therapeutic benefits and its ability to act as a diagnostic tool. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 5-(4-chlorophenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine. These include:
1. Further studies to fully understand the mechanism of action of the compound.
2. Investigations into the potential use of the compound in the treatment of various diseases, including cancer and neurological disorders.
3. Development of new diagnostic tools based on the compound.
4. Studies to determine the toxicity of the compound and its potential side effects.
5. Development of new synthesis methods for the compound to improve its efficiency and yield.
Conclusion:
In conclusion, 5-(4-chlorophenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine is a promising chemical compound that has potential applications in various fields of scientific research. Its potential therapeutic benefits and diagnostic capabilities make it an important area of study for future research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine involves the reaction of 4-chlorobenzaldehyde with 5-methyl-2-pyrazinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 4-amino-1,2,4-triazole in the presence of sodium ethoxide to obtain the final product.
Applications De Recherche Scientifique
The scientific research application of 5-(4-chlorophenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine is diverse and promising. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has also shown potential as a diagnostic tool for detecting certain diseases.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-[(5-methylpyrazin-2-yl)methyl]-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6/c1-10-6-18-13(7-17-10)8-19-15-21-14(9-20-22-15)11-2-4-12(16)5-3-11/h2-7,9H,8H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGVIVASBMYUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC2=NC(=CN=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5196065.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(2-phenylethyl)-3-isoxazolecarboxamide](/img/structure/B5196068.png)

![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5196076.png)

![5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5196091.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5196104.png)
![N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5196109.png)
![11-[(3-fluorophenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5196112.png)
![4-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B5196114.png)
![2-(4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5196127.png)
![N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide](/img/structure/B5196137.png)
